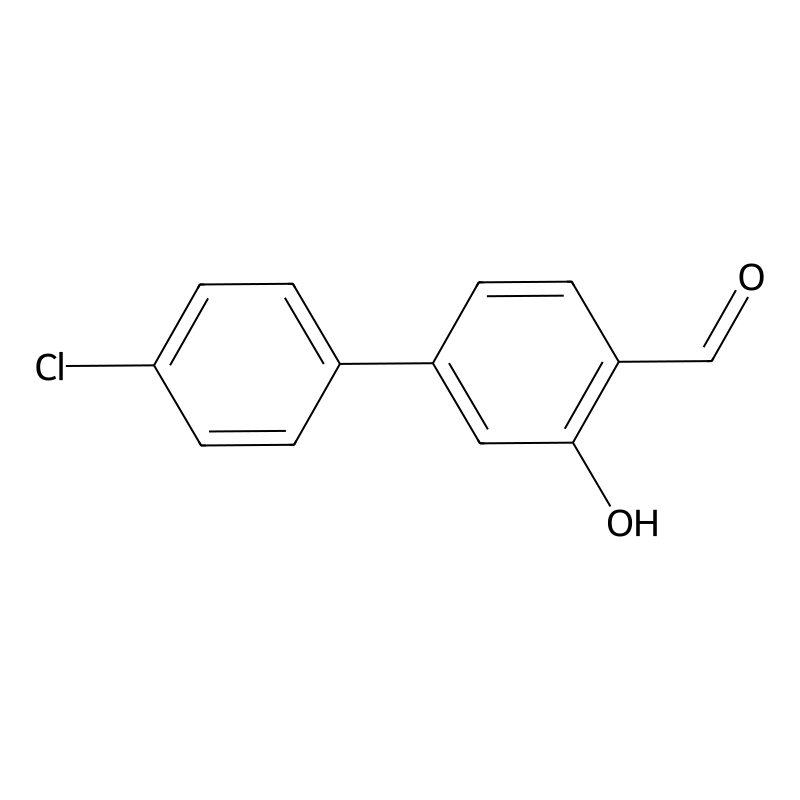

5-(4-Chlorophenyl)-2-formylphenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization

Research efforts have been directed towards the development of efficient methods for synthesizing 5-Cl-2-hydroxybenzaldehyde. Studies have explored different reaction pathways, including the formylation of 4-chlorophenol, the Vilsmeier-Haack reaction, and the Duff reaction. Researchers have also investigated methods for purifying and characterizing the synthesized compound using techniques like chromatography and spectroscopy [, ].

Biological Activity Studies

Some scientific studies have investigated the potential biological activity of 5-Cl-2-hydroxybenzaldehyde. These studies have explored its effects on various cell lines and biological processes. However, the available data is limited, and more research is needed to understand its potential for therapeutic applications [].

Material Science Applications

Research has explored the use of 5-Cl-2-hydroxybenzaldehyde in the development of new materials. For instance, studies have investigated its potential as a precursor for the synthesis of Schiff bases and other functional molecules with interesting properties for applications in areas like organic electronics and photocatalysis [, ].

5-(4-Chlorophenyl)-2-formylphenol is an organic compound characterized by a phenolic structure with a formyl group and a para-chlorophenyl substituent. This compound features a benzene ring substituted at the 5-position with a 4-chlorophenyl group and at the 2-position with a formyl group. Its molecular formula is CHClO, and it has significant potential in various chemical and biological applications due to its unique structural properties.

- Oxidation: The formyl group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate in alkaline conditions.

- Reduction: The formyl group can also be reduced to a hydroxyl group using reducing agents like sodium borohydride in methanol.

- Electrophilic Substitution: The phenolic hydroxyl group is reactive and can participate in electrophilic substitution reactions, such as nitration or halogenation, which can modify the compound's reactivity and biological activity.

These reactions are crucial for modifying the compound for specific applications or enhancing its biological properties.

Research indicates that 5-(4-Chlorophenyl)-2-formylphenol exhibits notable biological activities. Studies have shown that compounds with similar structures can possess significant anticancer properties, particularly against breast cancer cell lines. For instance, related compounds have demonstrated antiproliferative effects, indicating that 5-(4-Chlorophenyl)-2-formylphenol may also exhibit similar activity through mechanisms such as inducing apoptosis and inhibiting specific cellular pathways like the vascular endothelial growth factor receptor-2 (VEGFR-2) signaling pathway.

The synthesis of 5-(4-Chlorophenyl)-2-formylphenol typically involves the reaction of 4-chlorobenzaldehyde with phenol under acidic conditions. A common method includes:

- Refluxing: The reactants are refluxed in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product.

- Purification: After the reaction completion, purification is often achieved through recrystallization to isolate pure 5-(4-Chlorophenyl)-2-formylphenol from by-products.

Industrial methods may employ continuous flow reactors and advanced purification techniques to enhance yield and purity.

5-(4-Chlorophenyl)-2-formylphenol has potential applications in various fields:

- Pharmaceuticals: Due to its biological activity, it could serve as a lead compound for developing new anticancer drugs.

- Chemical Synthesis: It can be utilized as an intermediate in synthesizing more complex organic molecules.

- Material Science: Its unique properties may allow for applications in developing novel materials or coatings.

Interaction studies of 5-(4-Chlorophenyl)-2-formylphenol focus on its binding affinity with various biological targets, particularly enzymes involved in cancer progression. Molecular docking studies suggest that this compound may effectively bind to specific receptors or enzymes, inhibiting their activity and leading to potential therapeutic effects.

Several compounds share structural similarities with 5-(4-Chlorophenyl)-2-formylphenol. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Chlorobenzaldehyde | Structure | Simple aldehyde, precursor for synthesis |

| Phenol | Structure | Basic aromatic compound, used in many reactions |

| 6-(4-Chlorophenyl)-2-formylphenol | Structure | Similar structure but different position of substituents |

Uniqueness of 5-(4-Chlorophenyl)-2-formylphenol

What makes 5-(4-Chlorophenyl)-2-formylphenol unique compared to these compounds is its specific arrangement of functional groups, which contributes to its distinct biological activities and potential applications in medicinal chemistry. Its combination of a formyl group and a chlorinated phenolic structure enhances its reactivity and interaction with biological targets compared to simpler analogs.